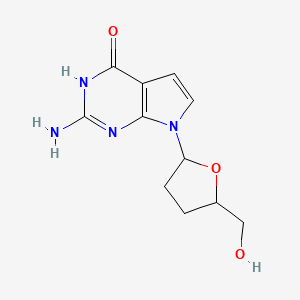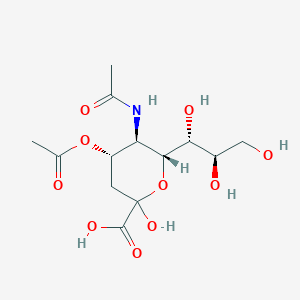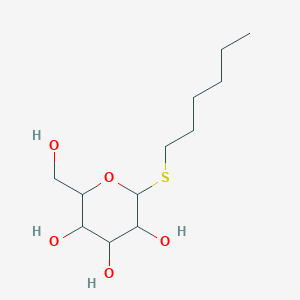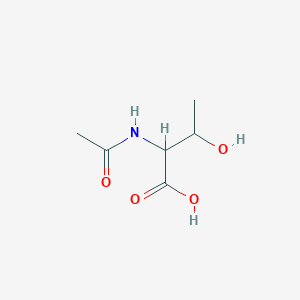
S-Trityl-D-cystine tert-butyl ester HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Cys(Trt)-OtBu.HCl is a compound used in peptide synthesis. It is a protected form of cysteine, an amino acid, where the thiol group is protected by a trityl group (Trt) and the carboxyl group is protected by a tert-butyl ester (OtBu). The hydrochloride (HCl) salt form enhances its stability and solubility. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Trt)-OtBu.HCl typically involves the protection of the cysteine amino acid. The thiol group is protected using trityl chloride in the presence of a base, such as triethylamine, to form the trityl-protected cysteine. The carboxyl group is then protected by reacting with tert-butyl alcohol in the presence of an acid catalyst, such as hydrochloric acid, to form the tert-butyl ester. The final product, H-Cys(Trt)-OtBu.HCl, is obtained by combining these protected forms and converting them into the hydrochloride salt .
Industrial Production Methods
Industrial production of H-Cys(Trt)-OtBu.HCl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
H-Cys(Trt)-OtBu.HCl undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the trityl and tert-butyl protecting groups.
Oxidation: Formation of disulfide bonds between cysteine residues.
Substitution: Replacement of protecting groups with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl and tert-butyl protecting groups.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to form disulfide bonds.
Substitution: Various nucleophiles can be used to replace the protecting groups under mild conditions.
Major Products Formed
Deprotected Cysteine: Removal of protecting groups yields free cysteine.
Disulfide-Linked Peptides: Oxidation leads to the formation of disulfide bonds between cysteine residues.
Applications De Recherche Scientifique
H-Cys(Trt)-OtBu.HCl is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Facilitates the study of protein structure and function.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various applications.
Mécanisme D'action
The mechanism of action of H-Cys(Trt)-OtBu.HCl involves the protection and subsequent deprotection of the cysteine residue during peptide synthesis. The trityl and tert-butyl groups protect the thiol and carboxyl groups, respectively, preventing unwanted side reactions. Upon deprotection, the free cysteine can participate in forming peptide bonds and disulfide linkages, crucial for the structural integrity and function of peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Cys(Trt)-OH: Another protected form of cysteine used in peptide synthesis.
Boc-Cys(Trt)-OH: Uses a different protecting group for the amino group.
Ac-Cys(Trt)-OH: Acetyl-protected cysteine.
Uniqueness
H-Cys(Trt)-OtBu.HCl is unique due to its dual protection strategy, which provides enhanced stability and ease of deprotection compared to other protected cysteine derivatives. This makes it particularly suitable for complex peptide synthesis .
Propriétés
Formule moléculaire |
C26H30ClNO2S |
|---|---|
Poids moléculaire |
456.0 g/mol |
Nom IUPAC |
tert-butyl 2-amino-3-tritylsulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H |
Clé InChI |
QPOWWSICTUFREA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butanone, 4-[4-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-2-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranosyl]oxy]phenyl]-](/img/structure/B13392871.png)

![Methyl 7-[5-[3-(4-butoxy-2-methylphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(2-butyl-1,3-thiazol-5-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)-2-methylphenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)phenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[5-(2,2-difluoroethoxy)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[2-(3-methylbutyl)-1,3-thiazol-5-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(2-methyl-4-propan-2-yloxyphenyl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(1-methyl-4-propylpyrrol-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13392878.png)
![4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13392883.png)

![Methyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13392894.png)
![Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester](/img/structure/B13392896.png)

![2,2-difluoro-N-[3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B13392908.png)





